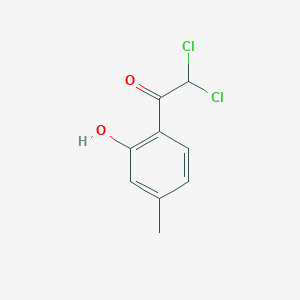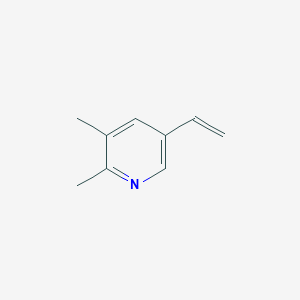
ETHANONE, 2,2-DICHLORO-1-(2-HYDROXY-4-METHYLPHENYL)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI): is a chemical compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) typically involves the reaction of dichloroacetyl chloride with 3-methylanisole in the presence of aluminum chloride at 80°C. This reaction yields the desired compound with a moderate yield of around 30% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
化学反応の分析
Types of Reactions: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanoic acid.
Reduction: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2,2-dichloro-1-(2-methoxy-4-methylphenyl)ethanone.
科学的研究の応用
Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichloroacetyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
類似化合物との比較
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Comparison: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) is unique due to the presence of two chlorine atoms and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.
特性
IUPAC Name |
2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRNHOPSZTVLBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552670 |
Source


|
| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116046-02-7 |
Source


|
| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)


![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)




![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
